molecular formula C22H20N2O3 B1404291 ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851192-88-6

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1404291
CAS No.: 851192-88-6
M. Wt: 360.4 g/mol
InChI Key: AKRRISVGKHJITR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a benzyloxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(4-(methoxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 3-(4-(hydroxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Ethyl 3-(4-(fluoro)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluoro group instead of a benzyloxy group.

The uniqueness of this compound lies in its benzyloxy group, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRRISVGKHJITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(4-benzyloxy-phenyl)-4-cyano-1H-pyrrole-2-carboxylic acid ethyl ester (266.70 g, 0.770 mol) in DMSO (2,000 mL) is treated with K2CO3 (117.06 g, 0.847 mol). The resulting solution is allowed to stir at room temperature for several minutes, then treated with iodomethane (58.00 mL, 0.931 mol). The resulting reaction mixture is allowed to stir at room temperature overnight. An additional 0.5 eq of iodomethane (24.00 mL, 0.385 mol) and 0.6 eq of K2CO3 (63.85 g, 0.462 mol) are added to the reaction. The reaction mixture is allowed to stir at room temperature for 2 hours. The reaction mixture is divided into 2 equal portions and each portion is poured into water (2,000 mL) and extracted with EtOAc (3×700 mL each). The combined organics are washed with H2O (2×1000 mL each), dried over anhydrous MgSO4, filtered, then concentrated in vacuo to afford a residue. The residue is slurried in EtOAc (300 mL), then treated with excess hexanes, causing a solid to precipitate. The solid is recovered by vacuum filtration, washing with hexanes, and drying under vacuum filtration to afford the title compound, 3-(4-benzyloxy-phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester, (184.73 g, 66% yield) as a light-brown solid: 1H NMR (500 MHz; CDCl3) δ 7.46 (d, 2H), 7.39 (m, 2H), 7.32 (m, 3H), 7.24 (s, 1H), 7.00 (d, 2H), 5.10 (s, 2H), 4.13 (q, 2H), 3.95 (s, 3H), 1.06 (t, 3H); MS(ES): m/z 361.1 (M++H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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